molecular formula C13H15N3O4S2 B12342283 Methyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-4,5-dimethylthiophene-3-carboxylate

Methyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B12342283
M. Wt: 341.4 g/mol
InChI Key: QWJLSBVZIPARSG-UHFFFAOYSA-N
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Description

Methyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that features a thiazolidine ring, a thiophene ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine .

Industrial Production Methods

This would include optimizing reaction conditions to improve yield and purity, as well as implementing green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Scientific Research Applications

Methyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action for Methyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • 4-{5-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}-N

Uniqueness

Methyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-4,5-dimethylthiophene-3-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C13H15N3O4S2

Molecular Weight

341.4 g/mol

IUPAC Name

methyl 2-[[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C13H15N3O4S2/c1-5-6(2)21-11(9(5)12(19)20-3)15-8(17)4-7-10(18)16-13(14)22-7/h7H,4H2,1-3H3,(H,15,17)(H2,14,16,18)

InChI Key

QWJLSBVZIPARSG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CC2C(=O)NC(=N)S2)C

Origin of Product

United States

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